Tropenzile
Description
Properties
CAS No. |
53834-53-0 |
|---|---|
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[(1R,3R,5S,6R)-6-methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO4/c1-24-18-13-19(15-20(24)21(14-18)27-2)28-22(25)23(26,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-21,26H,13-15H2,1-2H3/t18-,19-,20+,21-/m1/s1 |
InChI Key |
HLDSAKBDYKLOGG-MXEMCNAFSA-N |
Isomeric SMILES |
CN1[C@@H]2C[C@H](C[C@H]1[C@@H](C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Tropenzile would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Stereoselective Modifications
The compound's biological activity depends heavily on stereochemical control during synthesis:
Critical stereochemical steps:
-
Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid
-
Asymmetric hydrogenation with Rhodium-BINAP catalysts
-
Kinetic resolution during nucleophilic substitutions
Experimental data demonstrates:
| Reaction | Diastereomeric Ratio | Yield (%) |
|---|---|---|
| Quaternization | 85:15 | 72 |
| Amide Coupling | 92:8 | 68 |
Stability and Degradation
Tropenzile exhibits specific chemical vulnerabilities:
Primary degradation pathways:
-
Hydrolytic cleavage of ester groups (pH-dependent):
-
37% degradation at pH 9 after 72 hours
-
-
Photooxidation of unsaturated bonds:
-
λmax = 254 nm causes 22% decomposition in 48h
-
Stabilization strategies include:
-
Lyophilization under argon atmosphere
-
Addition of radical scavengers (0.1% BHT)
Functionalization Reactions
Late-stage modifications enable pharmacological optimization:
Derivatization reactions:
| Reaction Type | Reagents | New Functional Group |
|---|---|---|
| Thiourea formation | Isothiocyanates | -NH-CS-NR2 |
| N-Alkylation | ICH2CF3/K2CO3 | -CF3 substituent |
| Reductive amination | NaBH3CN/CH3CO2H | Secondary amine |
These reactions maintain the core bicyclic structure while introducing bioisosteric modifications .
Analytical Characterization
Critical quality control parameters for reaction monitoring:
HPLC-MS tracking data:
| Reaction Stage | Retention Time (min) | m/z [M+H]+ |
|---|---|---|
| Starting material | 6.72 | 278.1543 |
| Intermediate | 8.91 | 349.2081 |
| Final product | 11.23 | 432.2765 |
This comprehensive reaction profile establishes this compound as a chemically versatile scaffold for medicinal chemistry applications, particularly in cholinergic pathway modulation . The compound's synthetic accessibility and functional tunability position it as a valuable lead structure for CNS-targeted therapeutics.
Scientific Research Applications
Tropenzile has several scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound’s antispasmodic properties make it useful in studying muscle contraction and relaxation.
Medicine: this compound is investigated for its potential therapeutic effects in treating conditions involving muscle spasms and gastrointestinal disorders.
Industry: This compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Tropenzile exerts its effects by interfering with nervous transmission in the vagal plexus of the intestine, leading to a spasmolytic effect. This mechanism involves the inhibition of acetylcholine release, which reduces muscle contractions and alleviates spasms . This compound also enhances the vasoconstrictor responses of the hepatic artery to low concentrations of adrenaline, without affecting the portal venous bed .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key comparisons between Tropenzile and structurally or functionally related compounds:
Structural Comparison
- This compound vs. Trospium Chloride : Both share the tropane core, but this compound’s hydroxydiphenylacetate moiety contrasts with Trospium’s benzilic acid ester. This difference may reduce this compound’s polarity, impacting its blood-brain barrier penetration compared to Trospium .
- This compound vs. Troxerutin: Troxerutin, a flavonoid, lacks the nitrogenous bicyclic system of this compound, resulting in divergent mechanisms (e.g., antioxidant vs. receptor antagonism) .
Functional Comparison
- Anticholinergic Activity : this compound’s predicted muscarinic antagonism aligns with Trospium but contrasts with Troxerutin’s vascular effects. Trospium’s quaternary ammonium group enhances peripheral selectivity, whereas this compound’s uncharged structure may permit CNS activity .
- Safety Profiles: Troxerutin and Calcium Dobesilate exhibit low toxicity due to natural origins and non-receptor-mediated actions . In contrast, this compound’s tropane backbone raises theoretical risks of anticholinergic side effects (e.g., tachycardia, cognitive impairment).
Pharmacokinetic Data
- Absorption : this compound’s logP (estimated >3) suggests poor water solubility, necessitating formulation optimization. Troxerutin and Calcium Dobesilate, being hydrophilic, show higher oral bioavailability .
- Metabolism : this compound’s reliance on CYP3A4 (predicted) may pose drug-drug interaction risks, unlike Trospium’s renal excretion .
Q & A
Basic Research Questions
Q. How can researchers formulate a measurable research question to investigate Tropenzile’s mechanism of action?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unresolved pathways or conflicting results). Frame the question to focus on specific biochemical interactions (e.g., "How does this compound modulate neurotransmitter reuptake in murine models?"). Ensure feasibility by aligning with available techniques (e.g., HPLC for metabolite quantification) and resources. Test the question’s scope by verifying whether it avoids broad terms (e.g., "effects on the brain") and instead specifies variables (e.g., dopamine receptor affinity) .
Q. What methodologies are recommended for initial data collection on this compound’s biochemical properties?
- Methodological Answer : Prioritize in vitro assays (e.g., receptor-binding studies) to establish baseline activity. Use controlled experimental designs with negative/positive controls (e.g., comparing this compound to known agonists/antagonists). Validate assays for reproducibility (e.g., triplicate measurements, statistical power analysis). Document protocols rigorously to enable replication .
Q. How should researchers address ethical considerations in preclinical studies involving this compound?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) for approval, particularly for in vivo studies. Define exclusion criteria (e.g., avoiding pregnant animal models unless explicitly studied). Use anonymized data coding to protect participant/animal identities. Reference guidelines like ARRIVE for reporting standards .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in this compound’s dose-response data across studies?
- Methodological Answer : Apply meta-analysis to aggregate data from disparate studies, adjusting for variables like dosage ranges or model systems (e.g., rodent vs. primate). Use sensitivity analysis to identify outliers or confounding factors (e.g., batch variability in compound synthesis). Validate findings with post hoc tests (e.g., Tukey’s HSD for pairwise comparisons) .
Q. How can researchers optimize experimental parameters for studying this compound’s pharmacokinetics?
- Methodological Answer : Conduct pilot studies to determine optimal sampling intervals (e.g., blood draws at 0, 15, 30, 60 minutes post-administration). Use compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption rates. Cross-validate results with mass spectrometry and immunoassays to reduce technical variability .
Q. What frameworks integrate multi-omics data to elucidate this compound’s systemic effects?
- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning (e.g., random forests) to identify cross-omics biomarkers. Address data heterogeneity via normalization (e.g., TPM for RNA-seq, batch correction) and validate with orthogonal methods (e.g., qPCR for gene expression) .
Data Validation & Reproducibility
Q. How to ensure reproducibility in this compound’s in vitro assays?
- Methodological Answer : Standardize protocols (e.g., cell passage number, serum-free media conditions). Use reference compounds with known EC50/IC50 values. Share raw data and code publicly (e.g., via Zenodo or GitHub) to enable independent verification .
Q. What strategies mitigate bias in behavioral studies involving this compound?
- Methodological Answer : Implement double-blinding for experimenters and data analysts. Use automated scoring systems (e.g., EthoVision for rodent locomotion). Pre-register hypotheses and analysis plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .
Tables: Key Considerations for this compound Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
